Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Description

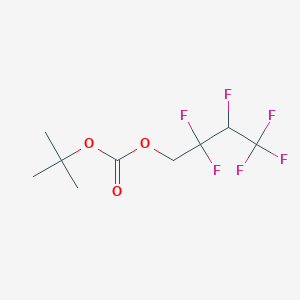

Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated carbonate ester characterized by a tert-butyl group linked to a hexafluorobutyl chain via a carbonate functional group. The hexafluorobutyl moiety imparts high hydrophobicity and chemical inertness, while the carbonate group may enhance thermal stability and resistance to hydrolysis compared to acrylate or methacrylate esters . Such compounds are typically used in advanced polymer synthesis, specialty coatings, or as intermediates in organic reactions requiring fluorinated building blocks.

Properties

Molecular Formula |

C9H12F6O3 |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |

InChI |

InChI=1S/C9H12F6O3/c1-7(2,3)18-6(16)17-4-8(11,12)5(10)9(13,14)15/h5H,4H2,1-3H3 |

InChI Key |

VLHRVIZKZDWOBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of tert-butyl alcohol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbonates or carbamates.

Scientific Research Applications

Scientific Research Applications

-

Electrolyte Solvents :

- Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is utilized as an electrolyte solvent in lithium-ion batteries due to its low reactivity with lithium salts and excellent thermal stability. This enhances the battery's performance and longevity.

-

Organic Synthesis :

- The compound serves as a reagent in organic synthesis. Its carbonate functional group allows for nucleophilic substitution reactions and the formation of more complex fluorinated compounds. This is particularly useful in creating specialty chemicals with tailored properties.

-

Drug Delivery Systems :

- Research has explored its potential in drug delivery systems due to its stability and resistance to metabolic degradation. The unique structure may enhance the bioavailability of certain pharmaceuticals.

- Fluorinated Polymers :

-

Medicinal Chemistry :

- The compound is investigated for its potential use in developing fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the binding affinity of drugs to their targets.

Case Study 1: Lithium-Ion Battery Performance

In a study examining various electrolyte solvents for lithium-ion batteries, this compound demonstrated superior performance compared to traditional solvents. Its low viscosity and high ionic conductivity contributed to improved charge/discharge rates and overall battery efficiency.

Case Study 2: Synthesis of Fluorinated Compounds

A research project focused on synthesizing novel fluorinated compounds utilized this compound as a key reagent. The results indicated that the compound facilitated efficient nucleophilic substitutions that led to high yields of desired products with enhanced thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its reactivity with nucleophiles and electrophiles. The presence of the highly electronegative fluorine atoms increases the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Thermal and Physical Stability

- Hexafluorobutyl acrylate : Boiling point 145.37°C, density 1.343–1.389 g/cm³, and flash point 32.42°C. The acrylate group enables rapid polymerization but may exhibit lower thermal stability due to the reactive vinyl bond .

- Hexafluorobutyl methacrylate : Similar fluorinated chain but with a methyl group on the vinyl moiety, enhancing steric hindrance and polymer glass transition temperature (Tg) compared to acrylates .

The tert-butyl group in the target compound likely improves steric protection of the carbonate group, reducing hydrolysis rates and enhancing thermal stability compared to acrylate/methacrylate derivatives.

Polymerization and Functional Utility

- Hexafluorobutyl acrylate: Widely used in hydrophobic polymer membranes (e.g., modified carbon nanotube membranes for water purification) due to its low surface energy and high reactivity in radical polymerization .

- Hexafluorobutyl methacrylate : Preferred for rubber and elastomer synthesis, where the methyl group provides mechanical robustness and weather resistance .

- Carbonate esters : Typically less reactive in polymerization but valuable as protective groups in organic synthesis or for synthesizing fluorinated polycarbonates with tailored degradation profiles .

The tert-butyl variant’s carbonate group may enable controlled release mechanisms in drug delivery systems or serve as a stable intermediate in fluorinated polymer networks.

Research Findings and Industrial Relevance

- Surface Energy : Fluorinated acrylates like hexafluorobutyl acrylate reduce surface energy, a property critical for anti-fouling coatings. The Owens-Wendt method confirms their high dispersive and polar contributions to surface interactions .

- Membrane Technology: Hexafluorobutyl acrylate-modified membranes demonstrate >90% efficiency in removing antibiotics from water, attributed to hydrophobic interactions .

- Synthetic Flexibility : The carbonate group’s stability allows for post-polymerization modifications, a feature less feasible with acrylates due to their rapid curing .

Biological Activity

Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate (CAS Number: 1980039-95-9) is a fluorinated carbonate compound that has garnered attention in various fields, including materials science and biomedicine. This article explores its biological activity based on existing research findings.

- Molecular Formula : C₉H₁₂F₆O₃

- Molecular Weight : 282.18 g/mol

- Storage Conditions : Ambient temperature recommended for stability .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, related compounds and their activities provide insights into potential biological effects.

1. Antimicrobial Activity

Fluorinated compounds often exhibit unique antimicrobial properties. For example:

- Fluorinated Phenols : Compounds like 2,4-di-tert-butyl phenol have shown significant antifungal activity against pathogens such as Aspergillus niger and Fusarium oxysporum, suggesting that similar fluorinated structures might exhibit comparable effects .

2. Cytotoxicity Studies

While specific cytotoxicity data for this compound is limited, studies on structurally similar compounds indicate potential cytotoxic effects:

- For instance, 2,4-di-tert-butyl phenol demonstrated an IC50 value of 10 µg/mL against HeLa cancer cells . Such findings imply that fluorinated carbonates could also possess cytotoxic properties depending on their structure and functional groups.

Case Study 1: Fluorinated Carbonates in Biomedical Applications

Research has indicated that fluorinated carbonates can enhance the performance of materials used in biomedical applications. A study highlighted the synthesis of fluorinated carbonates for use as additives in lithium-ion batteries. The electrochemical performance of these compounds suggests potential for broader applications in biocompatible materials due to their stability and reactivity under physiological conditions .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive analysis of various fluorinated compounds has provided insights into their biological activities:

- The presence of fluorine atoms often increases lipophilicity, which can enhance membrane permeability and biological interactions. This characteristic is critical when evaluating the potential therapeutic applications of this compound.

Research Findings

Q & A

Q. How can reaction conditions be optimized to minimize side reactions during tert-butyl carbonate group introduction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.